molecular formula C25H25N3O2 B2700921 (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide CAS No. 326013-08-5

(E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide

Cat. No.: B2700921
CAS No.: 326013-08-5
M. Wt: 399.494
InChI Key: TUVGJMOCSDPFJK-YZSQISJMSA-N
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Description

(E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is a specialized organic compound belonging to the class of hydrazones, which are characterized by an azomethine group (-NHN=CH-) and are known for their diverse applications in scientific research . This compound features a 9H-fluorene core, a rigid bicyclic aromatic system, which is substituted with a hydroxy group and linked to a 4-(diethylamino)benzylidene moiety. The (E)-configuration about the C=N bond is typical for such hydrazone derivatives . Hydrazone-based compounds are of significant interest in research due to their excellent coordinating capability with various metal ions, making them valuable precursors for the development of coordination polymers and catalysts . Furthermore, compounds within this chemical family are frequently investigated for their potential biological activities, which can include antimicrobial or antitumor properties, as noted in studies of related benzohydrazide structures . The molecular structure is likely stabilized by an extensive network of intramolecular hydrogen bonding, a common feature in similar compounds that also influences their crystal packing via intermolecular N-H···O and O-H···O hydrogen bonds, leading to complex supramolecular architectures . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for confirming the identity and purity of the compound to ensure suitability for their specific applications.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-9-hydroxyfluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-3-28(4-2)19-15-13-18(14-16-19)17-26-27-24(29)25(30)22-11-7-5-9-20(22)21-10-6-8-12-23(21)25/h5-17,30H,3-4H2,1-2H3,(H,27,29)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGJMOCSDPFJK-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and 4-(diethylamino)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorene core.

    Reduction: Reduced forms of the benzylidene group.

    Substitution: Substituted derivatives at the diethylamino group.

Scientific Research Applications

(E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which (E)-N’-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the fluorene core can participate in π-π stacking interactions. These interactions enable the compound to modulate biological pathways and exhibit its unique properties in different applications.

Comparison with Similar Compounds

Structural Analogs with Fluorene Cores

Compound 1 : 4-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]benzoic acid ()
  • Core : Fluorene with hydrazinylidene linkage.
  • Substituents: Benzoic acid group instead of carbohydrazide; lacks the diethylamino group.
  • Properties : The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the carbohydrazide’s amide-like character. This structural difference may reduce NLO efficiency compared to the target compound due to weaker electron-donating effects .
Compound 2 : 4-{{9-[4-(diethylamino)benzylidene]-9H-fluorene-2,7-diyl}di-2,1-ethenediyl}bis(N,N-diphenyl)benzeneamine ()
  • Core: Fluorene with branched diethylamino and diphenylamine groups.
  • Substituents : Additional electron-donating N,N-diphenylvinyl groups at positions 2 and 5.
  • Properties: Exhibits a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm/GW, attributed to extended π-conjugation and multiple donor groups.

Hydrazide Derivatives with Heterocyclic Cores

Compound 3 : 3-(9H-Carbazol-9-yl)-N′-[(E)-(4-chlorophenyl)methylene]propanehydrazide ()
  • Core : Carbazole instead of fluorene.
  • Substituents: Chlorophenyl group (electron-withdrawing) vs. diethylaminophenyl (electron-donating).
Compound 4 : (E)-N′-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide ()
  • Core : Benzohydrazide with hydroxy substituent.
  • Substituents : Chlorobenzylidene group; lacks the fluorene system.
  • Properties : The absence of a fused aromatic system (fluorene) limits π-conjugation, reducing optical activity. However, the hydroxy group enhances solubility in polar solvents .

Acridinone and Carbazole Derivatives

Compound 5 : 4-(4-((o-Tolylimino)methyl)benzylideneamino)acridin-9(10H)-one ()
  • Core: Acridinone with benzylideneamino linkage.
  • Substituents : o-Tolyl group (moderate electron-donating).
  • Properties: The acridinone core’s planar structure supports fluorescence, but the target compound’s diethylamino group likely offers superior charge transfer for NLO applications .
Compound 6 : N′-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide ()
  • Core : Carbazole with triazole-thioether substituents.
  • Substituents : Methoxyphenyl and phenyl groups enhance lipophilicity.

Data Table: Key Properties of Target Compound and Analogs

Compound Name Core Structure Substituents Key Properties Synthesis Yield
Target Compound Fluorene 9-OH, 4-(diethylamino)benzylidene High two-photon absorption (β: ~10⁻² cm/GW) Not reported
4-[(E)-(9H-Fluoren-9-ylidene)methyl]benzoic acid Fluorene Benzoic acid Polar, hydrogen-bonding Not reported
3-(9H-Carbazol-9-yl)-N′-(4-chlorophenyl)methylene Carbazole 4-Chlorophenyl Rigid, low NLO efficiency Not reported
(E)-N′-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide Benzohydrazide 4-Chlorobenzylidene Soluble in polar solvents 65–75%

Biological Activity

(E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorene backbone substituted with a hydrazide moiety and a diethylamino group. The structural formula can be represented as follows:

C22H26N4O\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}

This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.

Research indicates that compounds containing the diethylamino group often exhibit interactions with aldehyde dehydrogenases (ALDHs), which are enzymes implicated in cancer cell metabolism and drug resistance. Specifically, (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide may function as an inhibitor of specific ALDH isoforms, potentially leading to increased cytotoxicity in cancer cells.

Inhibition of Aldehyde Dehydrogenases

Aldehyde dehydrogenases are known to be overexpressed in various tumors, making them attractive targets for therapeutic intervention. Studies have shown that related compounds can inhibit ALDH activity, leading to reduced tumor cell viability:

  • IC50 Values : Analogues of 4-(diethylamino)benzaldehyde have demonstrated IC50 values ranging from 10 to 200 μM against prostate cancer cell lines, indicating their potential as effective inhibitors .

Anticancer Activity

The anticancer properties of (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide have been evaluated through various assays:

  • MTT Assay : This assay measures cell viability based on metabolic activity. Results indicated that the compound exhibited dose-dependent cytotoxic effects on prostate cancer cells.
  • Apoptosis Induction : Flow cytometry studies revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a mechanism involving programmed cell death.

Antioxidant Activity

In addition to its anticancer effects, the compound was assessed for antioxidant properties using DPPH radical scavenging assays. The results showed significant scavenging activity, indicating potential protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide:

  • Prostate Cancer Treatment : In one study, analogues demonstrated enhanced potency against patient-derived primary prostate tumor epithelial cells compared to standard treatments .
  • Molecular Docking Studies : Computational studies have elucidated binding interactions between the compound and ALDH isoforms, providing insights into its inhibitory mechanisms .

Data Summary

Property Value
Molecular FormulaC22H26N4O
IC50 (Prostate Cancer)10–200 μM
Antioxidant ActivitySignificant DPPH scavenging
MechanismALDH inhibition

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-N'-(4-(diethylamino)benzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide?

The compound is typically synthesized via a condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and 4-(diethylamino)benzaldehyde under acidic catalysis. Key steps include:

  • Refluxing equimolar reactants in ethanol or methanol with a catalytic amount of glacial acetic acid.
  • Purification via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures).
  • Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm the imine (C=N) bond formation and hydrazide moiety .

Q. How is the structural conformation of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL software for structure solution and refinement, assessing R-factors (<5% for high-quality data).
  • Key metrics : Bond lengths (C=N: ~1.28 Å), dihedral angles between fluorene and benzylidene planes (~15–25°), and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis : Solvatochromic shifts (e.g., in DMSO vs. chloroform) to study electronic transitions influenced by the diethylamino group .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 430.2).
  • FT-IR : Peaks at ~1600 cm1^{-1} (C=N), ~3200 cm1^{-1} (O-H), and ~1680 cm1^{-1} (C=O) .

Advanced Research Questions

Q. How can researchers address contradictory reports on the antimycobacterial activity of this compound?

Discrepancies may arise from structural analogs, assay conditions, or bacterial strains. Methodological approaches include:

  • Comparative QSAR : Correlating substituent effects (e.g., electron-donating groups on the benzylidene ring) with MIC values against M. tuberculosis H37Rv.
  • Standardized assays : Using the same protocol (e.g., microdilution method, 7H9 broth, 7-day incubation) across studies to minimize variability .

Q. What strategies optimize the crystallinity of this compound for structural studies?

  • Solvent screening : Slow evaporation from DCM/hexane or THF/water mixtures.
  • Temperature control : Cooling rates of 0.5°C/min to promote nucleation.
  • Additives : Trace amounts of ethyl acetate to stabilize π-π stacking interactions .

Q. How does molecular weight influence the photovoltaic performance of polymers derived from this compound?

High molecular weight (HMW) polymers exhibit superior power conversion efficiency (PCE) due to enhanced π-conjugation and film morphology. Example

PolymerMn_n (kDa)PCE (%)Conditions
HMW-P1456.52DCB + DIO
LMW-P1122.75DCB
  • Key factor : Alkoxy chain positioning on the fluorene unit affects donor-acceptor interactions .

Q. What computational methods predict the solvatochromic behavior of this compound?

  • TD-DFT : B3LYP/6-31G(d) calculations to model excited-state dipole moments.
  • Solvent polarity scales : Correlation with Kamlet-Taft parameters (β = hydrogen-bond acceptor ability) .

Q. How can researchers mitigate toxicity concerns during biological testing?

  • In vitro models : Use HepG2 cells for hepatotoxicity screening (IC50_{50} > 50 µM).
  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonate) to reduce logP values .

Data Contradiction Analysis

Q. Why do similar hydrazide derivatives exhibit varying antimicrobial activities?

  • Steric effects : Bulky substituents (e.g., 4-bromo vs. 4-chloro) hinder bacterial membrane penetration.
  • Electron density : Electron-withdrawing groups enhance C=N electrophilicity, increasing target binding .

Q. How do polymorphic forms impact pharmacological properties?

  • Case study : Two triclinic polymorphs of a related compound showed 10-fold differences in solubility due to cis/trans arrangements of the diethylamino group .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventEthanol + AcOH (cat.)78
TemperatureReflux (78°C)82
PurificationDMF/H2_2O (1:3)85

Q. Table 2: Photovoltaic Performance

Polymerλmax_{max} (nm)HOMO (eV)LUMO (eV)PCE (%)
HMW-P1480-5.3-3.16.52
P2465-5.5-3.32.51

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